molecular formula C13H14N2O3S B1426057 N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide CAS No. 680591-13-3

N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide

Cat. No. B1426057
M. Wt: 278.33 g/mol
InChI Key: YOSUCWMJWWAHDI-UHFFFAOYSA-N
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Patent
US07435815B2

Procedure details

prepared by reaction of 6-methoxy-pyridin-3-ylamine with 2-methyl-benzenesulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[CH3:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[S:17](Cl)(=[O:19])=[O:18]>>[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([NH:9][S:17]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH3:10])(=[O:19])=[O:18])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=N1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=N1)NS(=O)(=O)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.